![molecular formula C10H9NO3 B1425354 4-Hydroxy-7-methoxy-1H-quinolin-2-one CAS No. 27037-34-9](/img/structure/B1425354.png)
4-Hydroxy-7-methoxy-1H-quinolin-2-one
Overview
Description
“4-Hydroxy-7-methoxy-1H-quinolin-2-one” is a compound with the empirical formula C10H9NO3 . It is part of the 4-Hydroxy-2-quinolones class of compounds, which are known for their interesting pharmaceutical and biological activities . These compounds are valuable in drug research and development .
Synthesis Analysis
The synthesis of 4-Hydroxy-2-quinolones, including “this compound”, has been the subject of many publications . These compounds are synthesized from easily available quinoline-N-oxides . This photocatalytic method is highly atom economical, with low catalyst loading, high yield, and no undesirable by-product .Molecular Structure Analysis
The molecular weight of “this compound” is 191.18 . The SMILES string representation of this compound is OC(C1=CC=C(C=C1N2)OC)=CC2=O .Chemical Reactions Analysis
4-Hydroxy-2-quinolones, including “this compound”, are used in the synthesis of related four-membered to seven-membered heterocycles . These compounds show unique biological activities .Physical And Chemical Properties Analysis
The compound “this compound” is a solid . Its predicted density is 1.355±0.06 g/cm3 . The melting point is around 339-340 °C, and the predicted boiling point is 429.5±45.0 °C .Scientific Research Applications
Chemical Isolation and Structural Analysis
- 4-Methoxy-3-(3-methylbut-2-en-1-yl)-7-[(3-methylbut-2-en-1-yl)oxy]quinolin-2(1H)-one, a structurally similar compound to 4-Hydroxy-7-methoxy-1H-quinolin-2-one, was isolated from Melicope moluccana T.G. Hartley. This study demonstrates the potential of quinolinone derivatives in natural product chemistry and their isolation for structural analysis (Tanjung et al., 2017).
Synthesis and Chemistry
- A method for the regioselective synthesis of 7-methoxy-1H-quinolin-4-one derivatives, involving a photoaddition reaction, showcases the versatility of this compound in synthetic chemistry (Suginome et al., 1991).
- Synthesis of 7-amino-4-(trifluoromethyl)coumarin and its derivatives, involving the creation of 7-methoxy-4-(trifluoromethyl)-2-quinolone, illustrates the compound's role in the synthesis of novel fluorescent markers (Bissell et al., 1980).
Anticancer Activity
- The study of 6,7-methylenedioxy-2-(substituted selenophenyl)quinolin-4-ones, including 5-hydroxy-6-methoxy derivatives, revealed promising anticancer activity, suggesting the potential use of this compound in anticancer drug development (Chen et al., 2011).
Antibacterial and Antifungal Activity
- Research on the synthesis of 4-Hydroxy-1H-quinolin-2-ones derivatives, including 7-substituted compounds, demonstrated their potential for antibacterial and antifungal applications (Reddy & Sreenivasulu, 2014).
Photochemotherapeutic Agents
- Furo[2,3-h]quinolin-2(1H)-ones, including 4-hydroxymethyl and 4-methoxymethyl derivatives, were investigated for their biological activities. These compounds, related to this compound, displayed antiproliferative activity and potential as photochemotherapeutic agents (Chilin et al., 2003).
Fluorophore for Metallofluorescent Indicators
- The spectral behavior of 7-methoxy and 7-hydroxy derivatives of 2,3-dimethyl-4-quinolone, structurally related to this compound, was studied for potential use as fluorophores in metallofluorescent indicators (Huitink, 1998).
Safety and Hazards
Future Directions
The interesting pharmaceutical and biological activities of 4-Hydroxy-2-quinolones make them valuable in drug research and development . Therefore, it is expected that more research will be conducted on these compounds, including “4-Hydroxy-7-methoxy-1H-quinolin-2-one”, to explore their potential applications in medicine.
properties
IUPAC Name |
4-hydroxy-7-methoxy-1H-quinolin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3/c1-14-6-2-3-7-8(4-6)11-10(13)5-9(7)12/h2-5H,1H3,(H2,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUWKOLGTLOFEMK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=CC(=O)N2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30716066 | |
Record name | 4-Hydroxy-7-methoxyquinolin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30716066 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
27037-34-9 | |
Record name | 4-Hydroxy-7-methoxyquinolin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30716066 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of the demethyl-cyclization reaction involving 3-(2,4-dimethoxyphenyl)-4-hydroxy-7-methoxy-1H-quinolin-2-one (IV) in the synthesis of benzofuroquinolines?
A1: The demethyl-cyclization of compound IV is a crucial step in the synthesis of two specific dihydroxybenzofuroquinolinones: 3,9-dihydroxy-5H-benzofuro[3,2-c]quinolin-6-one (V) and 3,8-dihydroxy-6H-benzofuro[2,3-b]quinolin-11-one (VI) []. This reaction, likely removing methyl groups and forming the fused ring structure, highlights the role of compound IV as a versatile precursor in generating diverse benzofuroquinoline derivatives.
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